Autophagy Inducer 4 vs. Parental Magnolol: 76.1-Fold Cytotoxicity Enhancement in T47D Breast Cancer Cells
In a direct head-to-head comparison within the same study, Autophagy inducer 4 (compound 3p) exhibited a 76.1-fold enhancement of cytotoxic effect against T47D human breast cancer cells compared with the parental natural product magnolol [1]. This differential was established under identical experimental conditions, eliminating cross-laboratory variability as a confounding factor.
| Evidence Dimension | Cytotoxicity enhancement (fold-change) |
|---|---|
| Target Compound Data | IC50 = 0.91 μM in T47D cells |
| Comparator Or Baseline | Magnolol: 76.1-fold lower cytotoxicity; IC50 ~69.3 μM (calculated from fold difference) |
| Quantified Difference | 76.1-fold improvement in cytotoxicity against T47D cells |
| Conditions | T47D human breast cancer cell line; 72-hour incubation; MTT assay; Eur J Med Chem. 2020;205:112663 [1] |
Why This Matters
This quantifies that procurement of the underivatized natural product magnolol would require approximately 76× higher concentration to achieve equivalent T47D cytotoxicity, rendering it unsuitable for applications demanding sub-micromolar potency.
- [1] Xu T, Zheng Z, Guo Y, Bai LP. Semisynthesis of novel magnolol-based Mannich base derivatives that suppress cancer cells via inducing autophagy. Eur J Med Chem. 2020;205:112663. View Source
